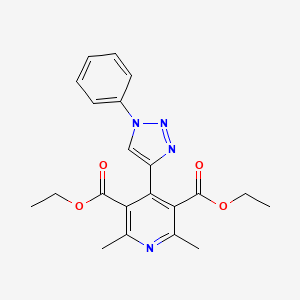
3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with various functional groups, including ethyl, methyl, phenyl, and triazole moieties. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the Hantzsch pyridine synthesis , which involves the condensation of β-keto esters with ammonia and α-haloketones
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the triazole and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alkoxides can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Alcohols derived from the carbonyl groups.
Substitution: : Substituted triazole and phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl and triazole groups can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: : Similar in having a pyridine-like structure with methyl groups.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Similar in having phenyl and triazole groups.
Uniqueness
3,5-Diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate stands out due to its specific combination of ethyl, methyl, phenyl, and triazole groups, which provides unique chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
diethyl 2,6-dimethyl-4-(1-phenyltriazol-4-yl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-5-28-20(26)17-13(3)22-14(4)18(21(27)29-6-2)19(17)16-12-25(24-23-16)15-10-8-7-9-11-15/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQECIVIYMITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CN(N=N2)C3=CC=CC=C3)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














